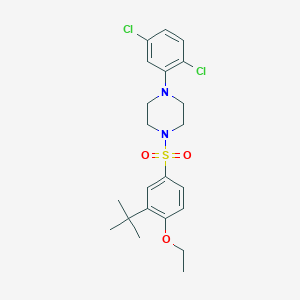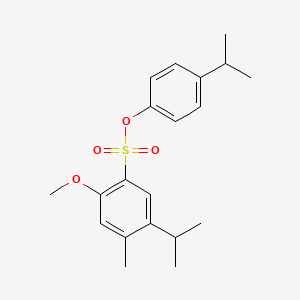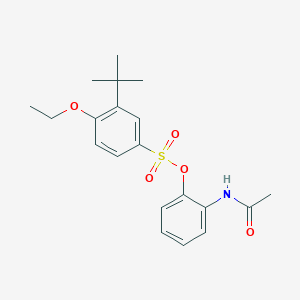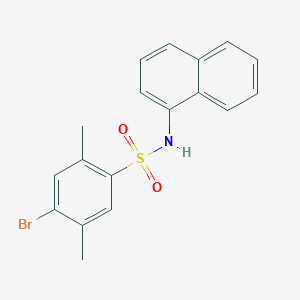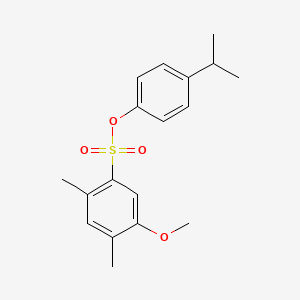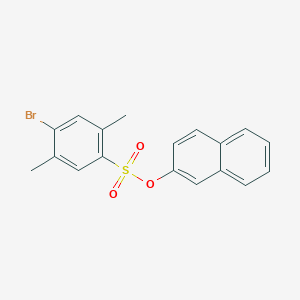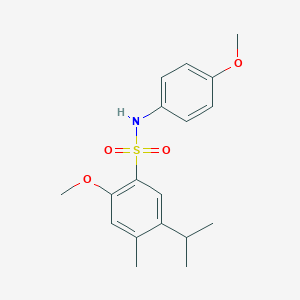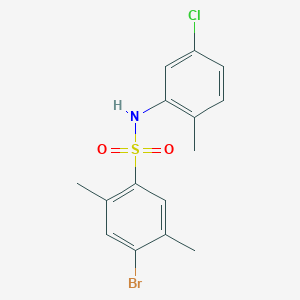
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide, also known as BRD6897, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides and has been studied for its potential use in treating various diseases.
Mécanisme D'action
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide works by selectively inhibiting the activity of HDACs and BRDs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene expression. BRDs are proteins that bind to acetylated histones, leading to increased gene expression. By inhibiting the activity of HDACs and BRDs, 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide can alter gene expression and cellular processes, leading to therapeutic effects.
Biochemical and Physiological Effects
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and improve cognitive function in animal models of neurodegenerative disorders. However, further studies are needed to fully understand the biochemical and physiological effects of 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. It is also stable and has a long half-life, making it suitable for in vitro and in vivo studies. However, 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide is also limited by its specificity for HDACs and BRDs. It may not be effective against other targets, and its off-target effects are not fully understood.
Orientations Futures
There are several future directions for research on 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its effects on gene expression and cellular processes. Additionally, further studies are needed to understand the biochemical and physiological effects of 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide and to optimize its synthesis and formulation for clinical use.
Méthodes De Synthèse
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide can be synthesized using a multistep process involving the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 5-chloro-2-methylaniline. The resulting compound is then treated with sodium hydroxide to produce 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide. This synthesis method has been optimized to produce high yields of pure 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide.
Applications De Recherche Scientifique
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have inhibitory effects on various enzymes and proteins, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes and proteins are involved in various cellular processes, including gene expression, DNA repair, and cell differentiation. By inhibiting these enzymes and proteins, 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has the potential to treat various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2S/c1-9-4-5-12(17)8-14(9)18-21(19,20)15-7-10(2)13(16)6-11(15)3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTQZAIFJNZHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)
